molecular formula C7H6N2O B1312636 3-Methoxypicolinonitrile CAS No. 24059-89-0

3-Methoxypicolinonitrile

Cat. No.: B1312636
CAS No.: 24059-89-0
M. Wt: 134.14 g/mol
InChI Key: BEETZOYEGNNBAS-UHFFFAOYSA-N
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Description

3-Methoxypicolinonitrile is a chemical compound with the molecular formula C7H6N2O. It is a derivative of pyridine, specifically a nitrile, and is characterized by the presence of a methoxy group at the third position of the pyridine ring. This compound is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Methoxypicolinonitrile involves the reaction of 3-chloro-2-cyanopyridine with sodium methoxide in anhydrous N,N-dimethylformamide. The reaction is carried out under a nitrogen atmosphere and cooled to 4°C with an ice water bath. After the addition of 3-chloro-2-cyanopyridine, the reaction mixture is warmed to 25°C and stirred for 2 hours. The product is then isolated by filtration and concentration under vacuum, yielding this compound as a white solid .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to reduce the formation of by-products and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Methoxypicolinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The methoxy group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Sodium methoxide in anhydrous N,N-dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Substitution: Various substituted pyridine derivatives.

    Reduction: 3-Methoxypicolinamine.

    Oxidation: 3-Hydroxypicolinonitrile.

Scientific Research Applications

3-Methoxypicolinonitrile is used in a variety of scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and as a building block for biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxypicolinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and nitrile groups play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxypyridine-2-carbonitrile
  • 4-(Cyanomethyl)-3-methoxypicolinonitrile
  • 3-Methoxy-2-cyanopyridine

Uniqueness

3-Methoxypicolinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-methoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-10-7-3-2-4-9-6(7)5-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEETZOYEGNNBAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80462546
Record name 2-CYANO-3-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24059-89-0
Record name 2-CYANO-3-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80462546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxypyridine-2-carbonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Methoxypyridine-1-oxide (25.2g, 209 mmol) was dissolved in acetonitrile (260 mL). Trimethylsilycyanide (66.35g, 669 mmol) and triethylamine (45.13g, 446 mmol) were added and the reaction mixture heated at reflux for overnight. The cooled solution was concentrated in vacuo to give a brown solid which was partitioned between CH2Cl2 and 3M Na2CO3. The organic layer was separated, washed with brine, dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by silica gel chomatography using 1:1 EtOAc/hexanes as eluent. Compound 762B was isolated (17.63g, 63%) as a light yellow solid. HPLC: 96.2% at 1,37 min(YMC S5 ODS column) eluting with 10–90% aqueous methanol containing 0.2% phosphoric acid over a 4 min gradient monitoring at 220 nm. MS (ES): m/z 134.88 [M+H]+.
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Synthesis routes and methods II

Procedure details

A solution of 2-bromo-3-methoxy-pyridine from Example 13a in DMSO is treated with NaCN at 120° C. for 18 h. The reaction mixture is evaporated, the residue is taken into ethyl acetate, washed with 5% Na2CO3 (aqueous), dried over MgSO4 and evaporated to give 3-methoxy-pyridine-2-carbonitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.